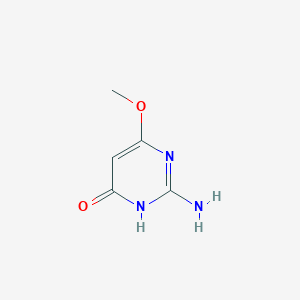

2-Amino-6-methoxypyrimidin-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-4-2-3(9)7-5(6)8-4/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIIYPYNZMHUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364174 | |

| Record name | ST50764509 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59081-28-6 | |

| Record name | ST50764509 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-hydroxy-6-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 6 Methoxypyrimidin 4 Ol and Its Analogs

General Synthetic Strategies for Pyrimidine (B1678525) Core Construction

The construction of the pyrimidine core is a fundamental step in the synthesis of 2-Amino-6-methoxypyrimidin-4-ol and its derivatives. A primary and widely employed method involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents. wikipedia.org For instance, the reaction of β-dicarbonyl compounds with guanidines typically yields 2-aminopyrimidines. wikipedia.org Another common approach is the condensation of moieties with the necessary substituents to form the heterocyclic ring. nih.gov This convergent synthesis is a cornerstone for preparing various 2-aminopyrimidines. nih.gov

A notable strategy involves a deconstruction-reconstruction approach, where existing pyrimidine compounds are transformed into other nitrogen-containing heteroaromatics. researchgate.netnih.gov This method allows for the diversification of the pyrimidine core by converting it into a reactive intermediate that can then undergo various heterocycle-forming reactions. researchgate.netnih.gov

Furthermore, the synthesis of pyrimidines can be achieved through multicomponent reactions, such as the Biginelli reaction, which offers an efficient route to functionalized pyrimidines. wikipedia.org Other methods rely on the condensation of carbonyls with diamines. wikipedia.org For example, 2-thio-6-methyluracil can be synthesized from thiourea (B124793) and ethyl acetoacetate. wikipedia.org

Recent advancements have introduced novel methods, such as the reaction of N-vinyl and N-aryl amides with carbonitriles under electrophilic activation. wikipedia.org Additionally, a method for preparing 2-amino-4,6-dimethoxypyrimidine (B117758) from malononitrile (B47326) has been developed, which proceeds through imidization, cyanamide (B42294) substitution, and aromatize cyclization. google.com

The following table summarizes some of the general strategies for pyrimidine core construction:

| Starting Materials | Reagents | Product Type | Reference |

| β-Dicarbonyl Compounds | Guanidines | 2-Aminopyrimidines | wikipedia.org |

| β-Dicarbonyl Compounds | Urea | 2-Pyrimidinones | wikipedia.org |

| Thiourea, Ethyl Acetoacetate | - | 2-Thio-6-methyluracil | wikipedia.org |

| N-Vinyl/N-Aryl Amides | Carbonitriles, Electrophilic Activator | Substituted Pyrimidines | wikipedia.org |

| Malononitrile | Special Solvents, Catalyst | 2-Amino-4,6-dimethoxypyrimidine | google.com |

Specific Synthetic Routes and Derivatization Approaches

Following the construction of the pyrimidine core, various derivatization strategies are employed to synthesize specific analogs of this compound. These methods include cyclization reactions, O- and N-substitutions, and multicomponent reactions for fused systems.

Cyclization Reactions in Pyrimidine Synthesis

Cyclization reactions are central to forming the pyrimidine ring. These reactions often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as an amidine or guanidine (B92328). wikipedia.orgmdpi.com The choice of reactants and conditions can be tailored to introduce specific substituents onto the pyrimidine core. For example, the use of substituted amidines allows for the synthesis of a variety of N-aryl and N-alkyl pyrimidines. mdpi.com

Copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines and guanidines have emerged as a powerful tool for constructing pyrimidine rings. mdpi.com Another approach involves the zirconium-mediated synthesis of polysubstituted pyrimidines from alkynes and nitriles. mdpi.com Cascade reactions, such as the inverse electron-demand hetero-Diels-Alder reaction followed by a retro-Diels-Alder reaction, have also been utilized for pyrimidine synthesis from substituted triazines and ketones. mdpi.com

A specific example is the synthesis of cytosine and thymine (B56734) from in situ generated urea, which condenses with 3,3-diethoxypropanenitrile (B144306) or α-formylpropionate, respectively, followed by cyclization. oup.com

O-Substitution Reactions, Including O-Benzenesulfonylation

The hydroxyl group at the 4-position of this compound is a key site for derivatization through O-substitution reactions. A significant example is O-benzenesulfonylation, which has been used to prepare crystalline compounds like 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (B1194179). nih.gov This reaction typically involves treating the pyrimidin-4-ol with benzenesulfonyl chloride in the presence of a base.

The reactivity of the resulting O-benzenesulfonylated pyrimidines allows for further functionalization. For instance, these derivatives can undergo nucleophilic substitution reactions where the benzenesulfonate group acts as a good leaving group. This enables the introduction of various other functionalities at the 4-position of the pyrimidine ring.

A direct synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine can be achieved by heating 2-amino-4,6-dimethoxy-pyrimidine hydrochloride, which leads to the detachment of methyl chloride. prepchem.com

Synthesis of Schiff Base and β-Lactam Derivatives

The amino group at the 2-position of the pyrimidine core is a versatile handle for synthesizing Schiff base and β-lactam derivatives. Schiff bases are typically formed by the condensation of the aminopyrimidine with an aldehyde or ketone. researchgate.netnih.govresearchgate.netnih.govmdpi.com For instance, novel Schiff bases have been synthesized by reacting pyrimidine derivatives with various substituted benzaldehydes. researchgate.net These reactions are often catalyzed by a few drops of glacial acetic acid in a suitable solvent like dry benzene. researchgate.net

β-Lactam derivatives, which are known for their biological importance, can also be synthesized from pyrimidine precursors. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a common method for constructing the β-lactam ring. nih.gov Pyrimidine-containing imines can be reacted with ketenes to yield the corresponding β-lactam derivatives. The stereochemistry of the resulting β-lactam can often be controlled by the choice of reactants and reaction conditions. nih.gov

The synthesis of these derivatives expands the chemical space of pyrimidine analogs, offering opportunities for developing new compounds with specific properties.

N-Alkylation and Related Transformations

The nitrogen atoms within the pyrimidine ring and the exocyclic amino group are susceptible to N-alkylation. wikipedia.org Generally, protonation or alkylation occurs at one of the ring nitrogen atoms. wikipedia.org N-alkylation of aminopyrimidines can be achieved using various alkylating agents such as alkyl halides or alcohols. wikipedia.orggoogle.com While direct alkylation of amines with alkyl halides can sometimes lead to overalkylation, it is a useful method for synthesizing tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org

Industrially, N-alkylation is often performed using alcohols as alkylating agents in the presence of catalysts that activate the hydroxyl group. wikipedia.org A method for catalyzing the N-alkylation of aminopyridines using a heterogeneous catalyst has been reported, which could be applicable to aminopyrimidines. google.com This process involves reacting the amino compound with an alkylation feed in the presence of the catalyst. google.com

Furthermore, N-alkylation of sulfonamides derived from aminopyrimidines provides another route for functionalization. monash.edu

Multicomponent Reactions for Fused Pyrimidine Systems

Multicomponent reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules, including fused pyrimidine systems, in a single step from three or more starting materials. organic-chemistry.orgbohrium.comresearchgate.netacsgcipr.org These reactions are atom-economical and can generate diverse libraries of compounds.

One example is the synthesis of pyrido[2,3-d]pyrimidines through a three-component reaction. bohrium.com The mechanism of such reactions often involves a sequence of steps including Knoevenagel condensation, Michael addition, and cyclization. nih.gov The reaction of barbituric acid, thiourea, and an aromatic aldehyde in the presence of a catalyst can yield pyrimido[4,5-d]pyrimidine (B13093195) derivatives. researchgate.net

The Biginelli reaction is a classic MCR that produces dihydropyrimidinones, which can be further modified to create a variety of pyrimidine-based structures. organic-chemistry.org These MCRs provide a powerful platform for the rapid assembly of complex fused pyrimidine systems, which are of significant interest in drug discovery and materials science.

The following table highlights some multicomponent reactions for fused pyrimidine systems:

| Reaction Name/Type | Reactants | Product | Reference |

| Pyrido[2,3-d]pyrimidine (B1209978) Synthesis | Benzaldehyde, Meldrum's acid, 6-Aminouracil | Pyrido[2,3-d]pyrimidine | bohrium.comnih.gov |

| Pyrimido[4,5-d]pyrimidine Synthesis | Barbituric acid, Thiourea, Aromatic aldehyde | Pyrimido[4,5-d]pyrimidine | researchgate.net |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | organic-chemistry.org |

Reactions Involving Carbonyl Compounds and Amidines

The condensation of β-dicarbonyl compounds or their equivalents with amidines, such as guanidine, is a fundamental and widely employed method for the synthesis of the pyrimidine core. researchgate.netresearchgate.net Specifically, the reaction of β-keto esters with guanidine derivatives can lead to the formation of 2-aminopyrimidin-4-ols. researchgate.netnih.gov This cyclocondensation reaction is a cornerstone in pyrimidine chemistry, allowing for the construction of the heterocyclic ring system. youtube.com

The general mechanism involves the initial reaction of the more electrophilic carbonyl group of the β-keto ester with the nucleophilic amidine. This is followed by an intramolecular condensation and dehydration to yield the pyrimidine ring. The regioselectivity of the cyclization is influenced by the nature of the substituents on both the β-dicarbonyl compound and the amidine.

For the synthesis of this compound, a suitable β-keto ester bearing a methoxy (B1213986) group at the appropriate position would be required to react with guanidine. The reaction conditions, such as the choice of solvent and base, can significantly impact the yield and purity of the final product. researchgate.net

Table 1: Examples of Pyrimidine Synthesis from Carbonyl Compounds and Amidines

| Carbonyl Compound | Amidine | Product | Reference |

| β-keto esters | Guanidine hydrochloride | 2-aminopyrimidinone derivatives | researchgate.net |

| 1,3-diynes | Guanidine | Carbonyl 2-amino-pyrimidines | rsc.org |

| Ketones, Aldehydes, or Esters | Amidines | Pyrimidine derivatives | organic-chemistry.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.nettandfonline.com The application of microwave irradiation in the synthesis of pyrimidine derivatives has been well-documented, offering a green and efficient alternative. nih.govresearchgate.netresearchgate.net

The synthesis of pyrimidine analogs under microwave irradiation often involves the same fundamental reactions as conventional methods, such as the condensation of carbonyl compounds with amidines, but with the significant advantage of rapid heating. researchgate.netrsc.org This technology utilizes the ability of polar molecules to align with the applied electric field of the microwave, generating heat through dielectric loss. nih.gov This localized and efficient heating can dramatically reduce reaction times from hours to minutes. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Hours | Minutes | researchgate.net |

| Yield | Moderate to Good | Good to Excellent | nih.govresearchgate.net |

| Reaction Conditions | Often requires high-boiling solvents | Can be performed under solvent-free conditions | tandfonline.comresearchgate.net |

| Environmental Impact | Higher energy consumption, potential for more byproducts | Lower energy consumption, cleaner reactions | nih.gov |

Synthesis of Key Intermediates for Functionalized Pyrimidines

The synthesis of functionalized pyrimidines often relies on the availability of key intermediates that can be further elaborated to the desired target molecules. A crucial intermediate for the synthesis of various substituted pyrimidines is 2-amino-4-chloro-6-methoxypyrimidine. google.comnih.gov This compound can be prepared from 2-amino-4,6-dichloropyrimidine (B145751) by selective reaction with an alkali metal alkoxide, such as sodium methoxide. google.com The reaction is typically carried out in a polar aprotic solvent. google.com

Another important class of intermediates are β-keto esters. nih.govnih.gov These can be synthesized through various methods, including the C-H insertion of ethyl diazoacetate into aldehydes, catalyzed by Lewis acids like BF₃·OEt₂. nih.gov The resulting β-keto esters can then be used in condensation reactions with amidines to form pyrimidin-4-ols. nih.gov

The synthesis of 2-amino-4,6-dimethoxypyrimidine, a related compound, can be achieved through a multi-step process starting from malononitrile. google.com This involves the formation of an intermediate, 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP), followed by a Lewis acid-catalyzed cyclization. researchgate.net

Purification and Isolation Techniques in Synthetic Organic Chemistry Research

The purification and isolation of the synthesized pyrimidine derivatives are critical steps to obtain compounds of high purity for subsequent applications. Common techniques employed include recrystallization and chromatography. nih.govacs.orgnih.gov

Recrystallization is a widely used method for purifying solid compounds. libretexts.orglibretexts.org The principle of this technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. libretexts.org The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. ualberta.ca Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. libretexts.org The choice of solvent is crucial for effective purification. ualberta.ca For pyrimidine derivatives that are soluble only in high-boiling point solvents like DMF or DMSO, techniques like diffusion crystallization or the solvent-antisolvent method can be employed. nih.govresearchgate.net In the solvent-antisolvent method, a second solvent (the antisolvent), in which the compound is insoluble, is added to a solution of the compound in a good solvent to induce precipitation. nih.gov

Chromatography is another powerful purification technique. nih.govacs.org Column chromatography using silica (B1680970) gel is frequently used to separate the desired pyrimidine derivative from byproducts and unreacted starting materials. nih.govacs.orgnih.gov The separation is based on the differential adsorption of the components of the mixture onto the stationary phase (silica gel) as they are passed through the column with a mobile phase (a solvent or a mixture of solvents). Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. nih.gov

Following purification, the structure and purity of the final compounds are confirmed using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.govacs.orgresearchgate.net

Spectroscopic and Structural Characterization in Research

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction has been instrumental in defining the three-dimensional architecture of pyrimidine (B1678525) derivatives related to 2-Amino-6-methoxypyrimidin-4-ol.

Elucidation of Molecular Structure and Conformation

SC-XRD studies on related compounds, such as the salt of 2-amino-4-methoxy-6-methylpyrimidine, reveal detailed information about bond angles and planarity. For instance, in the 2-amino-4-methoxy-6-methylpyrimidinium cation, protonation at a nitrogen atom (N1) leads to an increase in the C1—N1—C2 bond angle to 121.09 (15)°, compared to the unprotonated N3 atom's C1—N3—C4 angle of 116.52 (18)°. nih.gov This demonstrates how protonation influences the geometry of the pyrimidine ring. In another related structure, the methoxy (B1213986) group is observed to be nearly coplanar with the pyrimidine ring. nih.gov

In the salt form with thiophene-2-carboxylate (B1233283), the protonation of the 2-amino-4,6-dimethoxypyrimidine (B117758) cation at the N1 position results in a C1/N1/C2 angle of 119.39 (16)°, which is larger than the C1/N2/C4 angle of 115.99 (16)° at the unprotonated nitrogen. nih.gov The carbon atoms of the methoxy groups in this cationic form show a deviation from the ring plane. nih.gov

Analysis of Intermolecular Interactions and Supramolecular Networks

The crystal packing of these compounds is dictated by a variety of intermolecular forces. Hydrogen bonding is a predominant feature, with N—H⋯O and N—H⋯N interactions being particularly significant. In the crystal structure of 2-amino-4-methoxy-6-methylpyrimidine, molecules are linked by two distinct N—H⋯N hydrogen bonds, forming chains of edge-fused R(2)2(8) rings. nih.gov These chains are further organized into sheets through aromatic π-π stacking interactions. nih.gov

In the salt with 2-hydroxybenzoate, the cation and anion are linked by two N—H⋯O hydrogen bonds, creating an R(2)2(8) motif. nih.gov These ion pairs then form tetrameric structures through additional N—H⋯O hydrogen bonds, which are further connected into chains by C—H⋯O interactions. nih.gov Similarly, in the thiophene-2-carboxylate salt, the cation and anion form an R(2)2(8) ring motif via a pair of N—H⋯O hydrogen bonds. nih.govresearchgate.net These motifs are then paired centrosymmetrically through N—H⋯O hydrogen bonds, leading to a DDAA (Donor-Donor-Acceptor-Acceptor) array, which are in turn linked by π-π stacking interactions between the pyrimidine rings. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for confirming the molecular structure of pyrimidine derivatives in solution. While specific data for this compound is not detailed in the provided results, analysis of closely related compounds provides insight into the expected spectral features. For instance, in various substituted aminopyrimidines, the chemical shifts (δ) in ¹H and ¹³C NMR spectra are characteristic of the electronic environment of the protons and carbon atoms, respectively. rsc.orgmdpi.com The positions of signals for the amino group protons, methoxy group protons, and the pyrimidine ring protons and carbons can be definitively assigned. rsc.orgmdpi.com Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method are often employed to support the experimental assignments of chemical shifts. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Functional Group Identification

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For pyrimidine derivatives, characteristic vibrational modes can be identified. For example, the N-H stretching vibrations of the amino group typically appear as distinct bands in the IR spectrum. mdpi.com Other key functional groups, such as C=O, C-N, and C-O, also exhibit characteristic absorption bands. scribd.com The analysis of these vibrational spectra is often aided by theoretical calculations to assign the observed bands to specific molecular motions. nih.govresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) or Specific Value | Reference |

| N-H stretching | 3412–3487 and 3300–3368 | mdpi.com |

| C=O stretching | 1650 | scribd.com |

| N-H bending | 1606–1654 | mdpi.com |

| NO₂ symmetric stretching | 1333 | scribd.com |

| O-H in-plane bending | 1170 | scribd.com |

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and assessing its purity. Techniques like Electrospray Ionization (ESI) mass spectrometry are commonly used for the analysis of pyrimidine derivatives. rsc.org ESI-MS can provide the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming the molecular weight. rsc.org High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, further solidifying the elemental composition of the synthesized compound. rsc.org This technique is also valuable for identifying any potential impurities present in a sample.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Characterization

While specific XPS data for this compound was not found in the search results, this technique is a powerful tool for probing the surface chemistry and electronic states of a material. XPS analysis of related organic compounds would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. This data provides information on the elemental composition of the surface and the chemical environment of the atoms, including their oxidation states. For a molecule like this compound, XPS could distinguish between the different nitrogen and oxygen environments within the molecule.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies in Molecular Systems

Density Functional Theory (DFT) has emerged as a principal method for studying the electronic structure of many-body systems, including molecules like 2-Amino-6-methoxypyrimidin-4-ol. researchgate.net This approach is favored for its balance of computational cost and accuracy in predicting molecular properties.

Molecular Geometry Optimization and Electronic Structure Calculations

Theoretical calculations, particularly using DFT methods like B3LYP with various basis sets (e.g., 6-31++G(d,p)), are used to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.netjocpr.com These calculations optimize the molecular geometry by finding the lowest energy conformation. nih.gov The results of these optimizations, such as bond lengths and angles, can then be compared with experimental data where available, providing a measure of the accuracy of the theoretical model. nih.gov For similar pyrimidine (B1678525) derivatives, studies have shown that optimized geometries obtained by the B3LYP method are in good agreement with experimental data. nih.gov

The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also a key output of these DFT calculations. researchgate.net This includes the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding the molecule's chemical behavior.

Vibrational Analysis and Theoretical Spectroscopic Correlation

DFT calculations are also instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. nih.govnih.govresearchgate.netnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental FTIR and FT-Raman spectra. nih.govnih.govresearchgate.net This comparison aids in the assignment of observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups within this compound. nih.govnih.gov For related pyrimidine compounds, scaled quantum mechanical force fields derived from DFT calculations have shown excellent agreement with experimental spectra, validating the accuracy of the theoretical models. nih.govresearchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. pearson.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. mdpi.com For this compound, the energies of these frontier orbitals and their energy gap can be calculated using DFT methods. researchgate.netossila.com This information provides valuable insights into its potential for participating in chemical reactions involving electron transfer. ossila.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and conjugative interactions within a molecule. jocpr.com It provides a localized picture of bonding by transforming the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals. jocpr.com

For this compound, NBO analysis can reveal the delocalization of electron density between occupied and unoccupied orbitals. This information is crucial for understanding the stability arising from hyperconjugative interactions and charge delocalization. The analysis can quantify the stabilization energies associated with these interactions, providing a deeper understanding of the molecule's electronic structure and the nature of its chemical bonds. jocpr.com

Studies of Global Reactivity Indices

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. mdpi.com These indices include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. mdpi.com

These descriptors are calculated using the following equations, where I is the ionization potential (approximated as -EHOMO) and A is the electron affinity (approximated as -ELUMO): mdpi.comresearchgate.net

χ = (I + A) / 2

η = (I - A) / 2

S = 1 / η

ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

Investigation of Noncovalent Interactions (e.g., Hirshfeld Surface Analysis)

Noncovalent interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the solid-state packing of molecules and their interactions in biological systems. nih.govnih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions in a crystal structure. nih.goverciyes.edu.tr

Theoretical Exploration of Nonlinear Optical (NLO) Properties

The search for new materials with significant nonlinear optical (NLO) properties is a forefront area of scientific research due to their potential applications in optoelectronics, optical data storage, and frequency conversion. researchgate.net Pyrimidine derivatives, with their π-deficient, aromatic, and coplanar characteristics, are considered ideal frameworks for creating push-pull molecules that can exhibit NLO effects. nih.gov The presence of electron-donating (amino and methoxy (B1213986) groups) and electron-withdrawing (the pyrimidine ring itself) moieties within this compound suggests its potential as an NLO material.

Theoretical investigations into the NLO properties of pyrimidine derivatives typically employ Density Functional Theory (DFT) calculations. nih.govbohrium.com These studies often calculate key parameters such as polarizability (α) and first-order hyperpolarizability (β), which are indicators of the NLO response of a molecule. For instance, DFT studies on related pyrimidine chromophores have demonstrated that specific structural parameters can significantly affect their NLO sensitivity. nih.gov

A common computational approach involves optimizing the molecular geometry using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p). nih.govbohrium.com The first hyperpolarizability (β) value is a key indicator of NLO activity. For comparison, the β value of urea, a standard reference material, is often used. nih.gov Computational studies on substituted pyridines have shown that the introduction of electron-donating and withdrawing groups can lead to significantly larger β values than urea, indicating considerable NLO properties. nih.gov

While specific DFT calculations for this compound are not widely published, studies on similar pyrimidine derivatives provide a strong basis for predicting its NLO potential. bohrium.comnih.gov The intramolecular charge transfer between the electron-donating amino and methoxy groups and the electron-accepting pyrimidine ring is expected to result in a significant dipole moment and hyperpolarizability.

Table 1: Representative Theoretical NLO Data for a Substituted Pyridine (B92270) Derivative

| Parameter | Calculated Value | Method | Reference |

| First Hyperpolarizability (β) | 318.780 x 10⁻³² esu | DFT/B3LYP | nih.gov |

| Comparison to Urea | Approx. 8 times greater | - | nih.gov |

Note: This data is for 5-(trifluoromethyl)pyridine-2-thiol (B7722606) and serves as an illustrative example of how NLO properties of substituted pyridine/pyrimidine systems are computationally evaluated.

Further theoretical investigations using methods like the iterative electrostatic embedding method could provide a more nuanced understanding of the NLO properties of this compound in a crystalline environment, where intermolecular interactions can enhance the NLO behavior. nih.gov

Computational Insights into Adsorption Microstructure and Interaction Mechanisms

Computational methods are instrumental in understanding the adsorption of molecules onto various surfaces, providing insights into interaction energies, adsorption geometries, and the nature of intermolecular forces. While specific studies on the adsorption of this compound are limited, research on the adsorption of related pyrimidine derivatives and amino acids on surfaces like graphene and metal clusters offers valuable insights. bohrium.comdergipark.org.tr

DFT calculations are a primary tool for investigating these interactions. For example, studies on the interaction of pyrimidine derivatives with metal nanoclusters (Ag, Au, Cu) have shown that the adsorption process is typically exothermic, with the drug molecule interacting with the cluster primarily through its nitrogen atoms. bohrium.com Such computational studies calculate adsorption energies (Eads), changes in enthalpy (ΔH), and Gibbs free energy (ΔG) to determine the stability and spontaneity of the adsorption process. bohrium.com

The adsorption of molecules like this compound on surfaces such as graphene oxide could be modeled to understand the role of different functional groups in the interaction. Studies on the adsorption of other pyrimidine derivatives on graphene oxide have been conducted using DFT methods to examine the geometric and electronic structures of the adsorbed complex. dergipark.org.tr These calculations can reveal the nature of the charge distribution and the molecular electrostatic potential (MEP), which are crucial for understanding the interaction sites. dergipark.org.tr

Table 2: Illustrative Adsorption Energy Data for a Pyrimidine Derivative on Metal Clusters

| System | Adsorption Energy (Eads) (kcal/mol) | Method | Reference |

| FPA on Ag6 | -20.5 | DFT/B3LYP/SDD | bohrium.com |

| FPA on Au6 | -27.1 | DFT/B3LYP/SDD | bohrium.com |

| FPA on Cu6 | -37.8 | DFT/B3LYP/SDD | bohrium.com |

Note: FPA (Flupirtine, a pyridine derivative) adsorption energies are shown as an example of computational investigation of adsorption.

Furthermore, dispersion-corrected DFT methods are essential for accurately describing the non-covalent interactions, such as van der Waals forces, which play a significant role in the adsorption of organic molecules on surfaces like graphene. rsc.orgrsc.org These studies can predict the preferred adsorption conformations and the influence of the solvent environment on the interaction strength.

Co-crystal Formation and Intermolecular Interaction Modeling

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of molecules without altering their covalent structure. jchemrev.comrsc.org The formation of co-crystals is driven by non-covalent interactions, primarily hydrogen bonding. The 2-amino-pyrimidine moiety is a well-known building block in crystal engineering due to its ability to form robust hydrogen-bonded synthons. researchgate.netnih.gov

A study on the co-crystal of 2-amino-4,6-dimethoxypyrimidine (B117758) with anthranilic acid revealed detailed insights into the intermolecular interactions. researchgate.net In this co-crystal, the 2-amino-4,6-dimethoxypyrimidine molecules interact with the carboxylic acid group of anthranilic acid through N—H⋯O and O—H⋯N hydrogen bonds, forming a characteristic cyclic hydrogen-bonded motif known as the R₂²(8) ring. researchgate.net Furthermore, the pyrimidine molecules form base pairs via a pair of N—H⋯N hydrogen bonds, creating another R₂²(8) motif. researchgate.net

Table 3: Hydrogen Bond Geometry in the Co-crystal of 2-amino-4,6-dimethoxypyrimidine and Anthranilic Acid

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N2A—H2NA···O2A | 0.86 | 1.94 | 2.787 (3) | 168 | researchgate.net |

| O1A—H1A···N1A | 0.82 | 1.83 | 2.645 (3) | 171 | researchgate.net |

| N2A—H2NB···N3A | 0.86 | 2.21 | 3.037 (3) | 162 | researchgate.net |

Note: Data extracted from the crystallographic information of the co-crystal. 'A' denotes one of the two independent adducts in the asymmetric unit.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov This analysis allows for the decomposition of the crystal contacts into contributions from different atom pairs. For pyrimidine derivatives, Hirshfeld surface analysis often reveals the predominance of H···H, C···H, and N···H contacts, highlighting the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.govnih.gov The presence of red spots on the Hirshfeld surface mapped with d_norm indicates close contacts, which correspond to strong hydrogen bonds. nih.gov This technique provides a detailed fingerprint of the intermolecular interactions that drive co-crystal formation.

Biological Activity and Pharmacological Potential

Antimicrobial and Antibacterial Research

The aminopyrimidine scaffold is a cornerstone in the development of new antimicrobial agents, a critical area of research given the rise of drug-resistant pathogens. ijpsjournal.com Derivatives of 2-aminopyrimidine (B69317) have demonstrated a wide spectrum of activities, including antibacterial and antifungal properties. ijpsjournal.comnih.gov The structural versatility of these compounds allows for extensive chemical modifications aimed at enhancing potency and overcoming microbial resistance mechanisms. ijpsjournal.com

For instance, novel 4-thiazolidinone (B1220212) derivatives incorporating a 2-amino-6-methoxybenzothiazole (B104352) moiety, a related heterocyclic system, have been synthesized and evaluated. nih.gov In these studies, specific derivatives showed significant antibacterial activity against Escherichia coli and potent antifungal activity against Candida albicans. nih.gov Another study focused on thienopyrimidine derivatives, which demonstrated cytotoxicity against various cancer cell lines, suggesting a broad potential for biological activity. nih.gov These findings underscore the value of the aminopyrimidine core in generating compounds with significant antimicrobial capabilities.

Antiviral Efficacy Studies

The quest for effective antiviral therapies has also led researchers to investigate aminopyrimidine derivatives. These compounds are recognized for their potential antiviral activity, among other biological effects. ijpsjournal.comnih.gov A consensus virtual screening approach identified several aminopyrimidine derivatives as potential inhibitors of the NS3 protease (NS3pro) of multiple flaviviruses, including Dengue (DENV), Zika (ZIKV), and Yellow Fever (YFV) viruses. acs.orgnih.gov

Subsequent in vitro testing confirmed the antiviral activity of five of the identified compounds against ZIKV, YFV, and two serotypes of DENV. acs.orgnih.gov This line of research highlights the potential of the aminopyrimidine scaffold in designing broad-spectrum antiviral agents that could address the challenges posed by emerging viral infections. acs.org Further studies have explored pyrimido[4,5-d]pyrimidines, which showed selective efficacy against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com

| Compound Class | Viral Target | Observed Activity | Reference |

| Aminopyrimidine Derivatives | Flavivirus (ZIKV, YFV, DENV) | Inhibition of NS3 protease; Antiviral activity with EC50 values ranging from 4.21 to 37.51 µM. | acs.orgnih.gov |

| Pyrimido[4,5-d]pyrimidines | Human Coronaviruses (229E, OC43) | Selective antiviral efficacy. | mdpi.com |

Anticancer and Antitumor Research

The structural similarity of the pyrimidine (B1678525) ring to the nucleobases of DNA and RNA has made its derivatives a major focus of anticancer drug discovery. ijrpr.comnih.gov Several approved anticancer drugs, such as Imatinib and Abemaciclib, feature a 2-aminopyrimidine core. nih.govresearchgate.net

Aminopyrimidine derivatives have been shown to inhibit the proliferation of a wide range of human cancer cell lines. ijrpr.comuniroma1.it They can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell survival and proliferation. uniroma1.it The pyrimidine scaffold acts as a bioisostere of the purine (B94841) nucleus of ATP, enabling it to effectively target the ATP-binding site of kinases. uniroma1.it

Research on thieno[2,3-d]pyrimidine (B153573) derivatives has identified compounds with potent cytotoxic effects on colon, brain, and ovarian cancer cell lines, with one lead compound showing IC50 values in the sub-micromolar range (0.6-1.2 μM). nih.gov Another study on 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivatives reported significant suppression of tumor growth in a breast cancer xenograft model. ijrpr.com These findings demonstrate the robust potential of aminopyrimidine derivatives in developing new agents that can halt tumor growth and progression.

Thienopyrimidine derivatives have also been found to induce apoptosis as a primary mechanism of cell death in specific cancer cell lines. nih.govuams.edu In some cases, these compounds can also induce other forms of cell death, such as mitotic catastrophe, particularly when apoptotic pathways are compromised. nih.gov The ability of pyrimidine-containing compounds to induce apoptosis is often linked to their capacity to modulate the expression of key regulatory proteins, such as those in the Bcl-2 family, and to activate caspases. nih.gov

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

| Thienopyrimidine Derivatives | Colon (HCT116), Ovarian (OV2008, A2780) | Induced apoptosis and mitotic catastrophe. IC50 values ranged from 0.6-1.2 μM. | nih.gov |

| Pyrrolo[2,3-d]pyrimidin-4-one Derivatives | Colon (HCT-116) | Elevated overall apoptosis by 18.18-fold compared to control. | ijrpr.com |

| General Aminopyrimidine Derivatives | Glioblastoma, Breast, Colon, Squamous Carcinoma | Hindered cell proliferation and induced apoptosis. | uniroma1.it |

Anti-inflammatory Investigations

The anti-inflammatory potential of aminopyrimidine derivatives has been explored, with a particular focus on their ability to inhibit key enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation and pain. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.govmdpi.com Pyrimidine derivatives have emerged as a promising scaffold for potent and selective COX-2 inhibitors. mdpi.comnih.gov

Studies have identified pyrimidine-based compounds that exhibit high selectivity for COX-2 over COX-1. nih.govmdpi.comnih.gov For example, certain pyrimidine derivatives demonstrated greater COX-2 selectivity than the established drug piroxicam (B610120) and comparable selectivity to meloxicam. mdpi.comnih.gov These compounds also showed a dose-dependent inhibition of inflammatory cell growth and a reduction in reactive oxygen species, indicating additional antioxidant properties that can contribute to their anti-inflammatory profile. mdpi.comnih.gov This line of research suggests that the aminopyrimidine scaffold is a valuable starting point for the design of new and safer anti-inflammatory agents. rsc.org

Nitric Oxide (NO) Generation Suppression

Nitric oxide (NO) is a crucial signaling molecule involved in numerous physiological and pathological processes. While essential for functions like vasodilation and neurotransmission, its overproduction by inducible nitric oxide synthase (iNOS) can contribute to inflammatory conditions and other disease states. Consequently, the inhibition of NO production is a key area of therapeutic research.

Studies have investigated the effects of pyrimidine derivatives on NO generation. For instance, a series of 5-substituted 2-amino-4,6-dichloropyrimidines were found to inhibit immune-activated NO production in mouse peritoneal cells. The most potent among these was 5-fluoro-2-amino-4,6-dichloropyrimidine, exhibiting an IC₅₀ of 2 µM. nih.gov In contrast, their 2-amino-4,6-dihydroxypyrimidine (B16511) counterparts did not show any NO-inhibitory activity. nih.gov This suggests that the specific substituents on the pyrimidine ring are critical for this biological effect. Another related compound, 2-amino-4-methylpyridine, has been shown to be a potent inhibitor of inducible NO synthase (NOS II) activity both in vitro and in vivo. nih.gov

| Compound | Target/Assay | Activity (IC₅₀) | Reference |

| 5-fluoro-2-amino-4,6-dichloropyrimidine | Immune-activated NO production | 2 µM | nih.gov |

| 2-amino-4-methylpyridine | NOS II activity (in vitro) | 6 nM | nih.gov |

Plant Growth Stimulant Activity Studies

Derivatives of 2-aminopyrimidin-4-ol have demonstrated notable activity as plant growth stimulants. Research into novel 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives revealed significant growth-promoting effects on plants. researchgate.net The stimulant activities of these synthesized compounds were reported to be in the range of 46-93% when compared to the standard, heteroauxin. researchgate.net This suggests a potential application for these compounds in agriculture to enhance crop yields. Further studies have also highlighted the phytotoxic activity of related phenolic compounds, indicating the diverse effects of such molecules on plant biology. mdpi.com

Enzyme Inhibition Studies (Beyond COX)

Beyond its effects on NO synthase, the 2-aminopyrimidine scaffold has been explored for its inhibitory activity against a range of other critical enzymes.

Lysyl tRNA Synthetase (LysRS) Inhibition

Lysyl-tRNA synthetase (LysRS) is an essential enzyme in protein synthesis, making it an attractive target for antimicrobial drug development. nih.govnih.gov While direct studies on 2-Amino-6-methoxypyrimidin-4-ol are not prominent, the broader class of aminoacyl-tRNA synthetase inhibitors is an active area of research. For example, inhibitors of malarial LysRS have shown potent activity against Plasmodium falciparum growth. nih.gov The discovery of novel inhibitors for bacterial and parasitic LysRS remains a key objective in addressing infectious diseases. nih.govnih.gov

New Delhi Metallo-beta-lactamase 1 (NDM-1) Inhibition

The emergence of antibiotic resistance, particularly due to metallo-β-lactamases (MBLs) like New Delhi metallo-β-lactamase 1 (NDM-1), poses a significant threat to public health. castoelaboratory.orgelsevierpure.comnih.gov NDM-1 confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often last-resort treatments. castoelaboratory.orgelsevierpure.com Research has focused on identifying inhibitors of NDM-1 to restore the efficacy of existing antibiotics. castoelaboratory.orgelsevierpure.comnih.govfrontiersin.org While specific data on this compound as an NDM-1 inhibitor is limited, the search for small molecules that can counteract this resistance mechanism is a critical area of investigation.

Kinase Inhibition (e.g., PI3K, Bruton's Tyrosine Kinase)

Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. Consequently, kinase inhibitors are a major focus of drug discovery. The phosphoinositide 3-kinase (PI3K) pathway is a key signaling cascade, and inhibitors like wortmannin (B1684655) and LY294002 have been instrumental in studying its function. nih.gov The chemical scaffold of kinase inhibitors is diverse, and pyrimidine derivatives have been successfully developed as potent and selective inhibitors for various kinases.

Inhibition of Specific Metabolic Pathway Enzymes

The inhibition of enzymes within specific metabolic pathways is another avenue for therapeutic intervention. For instance, the metabolic N-oxygenation of certain 2,4-diamino-6-substituted pyrimidines has been studied, indicating their interaction with cytochrome P450-dependent enzyme systems. nih.gov Furthermore, a prodrug, 2-amino-6-methoxypurine (B23567) arabinoside, is converted to the active agent guanine (B1146940) arabinoside (ara-G), which targets DNA synthesis and has shown efficacy against T-cell malignancies. nih.gov This highlights the potential of substituted purine and pyrimidine analogs to interfere with critical metabolic processes.

Exploration of Other Biological Activities

Antifungal Studies

The pyrimidine nucleus is a core component of several commercial fungicides, which has spurred research into new derivatives for agricultural and medicinal applications. Studies have shown that certain pyrimidine derivatives exhibit significant antifungal properties. For instance, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested against various plant pathogenic fungi. One of the most potent compounds, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, demonstrated excellent activity against Phomopsis sp., with an EC50 value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 µg/ml). nih.gov

In another study, various pyrimidine derivatives were screened for their in vitro antifungal activity against fourteen different phytopathogenic fungi. The results indicated that many of the synthesized compounds possessed significant fungicidal activities. nih.gov For example, some derivatives showed good to excellent inhibition rates against fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov While direct studies on this compound were not detailed, the fungicidal potential of the broader pyrimidine class suggests a promising area for future investigation.

| Compound | Fungus | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |

|---|---|---|---|---|

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | Not Reported | 10.5 | nih.gov |

| Pyrimethanil (Control) | Phomopsis sp. | Not Reported | 32.1 | nih.gov |

| Derivative 4c | Sclerotinia sclerotiorum | 66.7 | Not Reported | nih.gov |

| Derivative 4d | Sclerotinia sclerotiorum | 60.0 | Not Reported | nih.gov |

Antitubercular Potential

The emergence of multidrug-resistant tuberculosis has necessitated the search for new therapeutic agents. Pyrimidine derivatives have been identified as a promising class of compounds in this regard. The pyrimidine and purine biosynthesis pathways in Mycobacterium tuberculosis differ significantly from those in humans, presenting an attractive target for novel drugs. nih.gov

Research into various pyrazolo[3,4-d]pyrimidine derivatives has shown their potential to inhibit the growth of Mycobacterium tuberculosis in vitro. Several compounds in one study demonstrated a minimum inhibitory concentration (MIC) of less than 6.25 µg/mL against the H37Rv strain. nih.gov Specifically, compound 8d from this series was identified as the most active, with an IC90 of 1.53 µg/mL. nih.gov Another study investigated a pyrimidine analog, 4-hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine, which exhibited modest activity on its own but showed an additive effect when combined with the first-line anti-TB drug isoniazid, resulting in 95% growth inhibition of M. tuberculosis. nih.gov These findings highlight the potential of the pyrimidine scaffold in developing new antitubercular agents.

| Compound Series | Mycobacterium Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives (5a, 5b, 6c, 7a, 7b, 8d, 8e, 8f) | M. tuberculosis H37Rv | <6.25 | nih.gov |

| 4-hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine (in combination with isoniazid) | M. tuberculosis | 95% growth inhibition | nih.gov |

Anticonvulsant Properties

Derivatives of the pyrimidine-4(3H)-one scaffold have been investigated for their potential as anticonvulsant agents. Studies on acetamide (B32628) derivatives of 6-methyl-2-thiopyrimidine-4(3H)-one, a structure closely related to this compound (differing by a thio group instead of a methoxy (B1213986) group), have shown significant anticonvulsant activity in various seizure models.

In one study, the compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide demonstrated the highest activity. In a pentylenetetrazole-induced seizure model in rats, this compound reduced the duration of seizures by 2.4 times and the seizure severity by 5.5 times. In the maximal electroshock (MES) seizure model in mice, it decreased the number of deaths to 10% compared to 90% in the control group and reduced the total seizure duration by 88.5%. However, other studies on different S-alkylated derivatives of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(3H)-one did not show significant anticonvulsant effects, indicating that the nature of the substituent is crucial for activity. acgpubs.orgacs.org

| Seizure Model | Effect | Result | Reference |

|---|---|---|---|

| Pentylenetetrazole-induced (Rats) | Seizure Duration Reduction | 2.4 times | acgpubs.org |

| Pentylenetetrazole-induced (Rats) | Seizure Severity Reduction | 5.5 times | acgpubs.org |

| Maximal Electroshock (Mice) | Lethality Reduction | 10% vs 90% in control | acgpubs.org |

| Maximal Electroshock (Mice) | Total Seizure Duration Reduction | 88.5% | acgpubs.org |

Antioxidant Effects

The antioxidant potential of pyrimidine derivatives has been explored through various assays, with many compounds demonstrating significant radical scavenging activity. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity.

In one study, a series of aminodi(hetero)arylamines were evaluated for their antioxidant properties. The aminodiarylamine with an amino group in the para position to the NH bridge showed the best results in inhibiting the formation of thiobarbituric acid reactive substances, with an EC50 value of 7 µM, which was lower than the standard, trolox. nih.gov Another study on carbohydrate-derived heterocycles, including pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, also showed significant antioxidant activity. The antioxidant capacity was measured using the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, with results expressed as Trolox equivalent antioxidant capacity (TEAC). The pyrido[2,3-d]pyrimidine (B1209978) derivative 4j displayed the highest antioxidant activity with a TEAC value of 5.237 ± 0.053 μM. nih.gov These studies suggest that the pyrimidine scaffold is a promising backbone for the development of novel antioxidants.

| Compound Series/Derivative | Assay | Activity (EC50 or TEAC in µM) | Reference |

|---|---|---|---|

| Aminodiarylamine (para-amino substituted) | TBARS inhibition | 7 | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (4j) | ABTS | 5.237 (TEAC) | nih.gov |

| Trolox (Standard) | TBARS inhibition | Higher than 7 | nih.gov |

Anti-HIV Activity

The pyrimidine ring is a key structural feature in several anti-HIV agents, including nucleoside reverse transcriptase inhibitors (NRTIs). Research has explored various pyrimidine derivatives for their potential to inhibit HIV replication. One notable area of research involves derivatives of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a lead compound for anti-HIV-1 agents. A 2-thiothymine analogue of HEPT exhibited excellent activity against the HIV-1 HTLV-IIIB strain with a half-maximal effective concentration (EC50) of 0.98 microM, which was seven times more potent than HEPT itself. However, the removal of the 5-methyl group from this compound resulted in a complete loss of activity, highlighting the importance of specific structural features.

In other studies, various conjugates and derivatives have been synthesized and tested. For example, fatty acyl amide conjugates of tenofovir (B777) alafenamide (TAF) have shown potent HIV inhibition. nih.gov However, a study on novel 4-nitroimidazole (B12731) derivatives found that they did not exhibit specific anti-HIV-1 activity and were instead cytotoxic to the host cells. kuleuven.be These varied results underscore the complexity of developing effective anti-HIV agents based on the pyrimidine scaffold.

Janus Kinase 2 (JAK2) Inhibition

Janus kinases (JAKs) are a family of enzymes that play a crucial role in signal transduction pathways involved in immunity and cell growth. The discovery of mutations in JAK2 in patients with myeloproliferative neoplasms has made it a significant target for cancer therapy. Several pyrimidine-based compounds have been developed as potent and selective JAK2 inhibitors.

One study focused on 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives, which were designed to be potent JAK2 inhibitors. Among the synthesized compounds, inhibitor 11g showed strong activity against the JAK2 kinase with a half-maximal inhibitory concentration (IC50) of 6.5 nM. nih.gov Another series of 4-piperazinyl-2-aminopyrimidine derivatives were developed as dual inhibitors of JAK2 and FLT3. Compound 14j from this series displayed a balanced in vitro inhibitory activity against both kinases, with an IC50 of 27 nM for JAK2. nih.gov These findings demonstrate the utility of the pyrimidine scaffold in designing highly potent and selective kinase inhibitors for therapeutic use.

| Compound Series/Derivative | Target Kinase | Activity (IC50 in nM) | Reference |

|---|---|---|---|

| 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivative (11f) | JAK2 | 7.2 | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivative (11g) | JAK2 | 6.5 | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivative (11h) | JAK2 | 8.0 | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivative (11k) | JAK2 | 9.7 | nih.gov |

| 4-piperazinyl-2-aminopyrimidine derivative (14j) | JAK2 | 27 | nih.gov |

Compound Index

| Compound Name | Mentioned In Section(s) |

|---|---|

| This compound | Introduction, 5.7.3 |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | 5.7.1 |

| Pyrimethanil | 5.7.1 |

| 4-hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine | 5.7.2 |

| Isoniazid | 5.7.2 |

| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide | 5.7.3 |

| 6-methyl-2-thiopyrimidine-4(3H)-one | 5.7.3 |

| Trolox | 5.7.4 |

| 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) | 5.7.5 |

| 2-thiothymine | 5.7.5 |

| Tenofovir alafenamide (TAF) | 5.7.5 |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amino | 5.7.6 |

| 4-piperazinyl-2-aminopyrimidine | 5.7.6 |

Mechanisms of Action Research

Modulation of Cellular Processes and Signaling Pathways

Specific studies detailing the modulation of cellular processes and signaling pathways by 2-Amino-6-methoxypyrimidin-4-ol are not readily found in current scientific literature. However, the aminopyrimidine scaffold is a common feature in a variety of biologically active molecules known to influence cellular functions. For instance, certain 2-aminopyrimidine (B69317) derivatives have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways. mdpi.com Inhibition of these kinases can impact processes such as cell growth, differentiation, and apoptosis. For example, novel 2-aminopyrimidine carbamates have been synthesized and identified as potent and orally active inhibitors of Lck (lymphocyte-specific protein tyrosine kinase), a critical enzyme in T-cell activation and signaling. mdpi.com

Furthermore, some aminopyrimidine derivatives have shown the ability to modulate pathways related to plant growth. A study on 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives, which are structurally similar to the compound of interest, revealed a pronounced stimulating action on plant growth. researchgate.net

Interaction with Biological Macromolecules (DNA, RNA, Proteins, Enzymes, Receptors)

Direct evidence of This compound 's interaction with biological macromolecules is not extensively documented. However, the aminopyrimidine core is a well-established pharmacophore known to interact with a range of biological targets.

Proteins and Enzymes: Many aminopyrimidine derivatives function through direct interaction with proteins, particularly enzymes. They can act as competitive or allosteric inhibitors. For example, derivatives of 2-aminopyrimidine have been shown to inhibit β-glucuronidase. nih.gov Additionally, aminopyrimidine-based compounds have been developed as inhibitors of kinases like Lck and fibroblast growth factor receptor 4 (FGFR4). mdpi.comnih.gov

Receptors: The aminopyrimidine structure is also found in ligands for various receptors. For instance, a series of 2-aminopyrimidine derivatives were synthesized as ligands for the histamine (B1213489) H4 receptor, demonstrating their potential as anti-inflammatory and antinociceptive agents. nih.gov Another study reported on aminopyrimidines with high affinity for both serotonin (B10506) and dopamine (B1211576) receptors, suggesting their potential use as antipsychotic agents. rug.nl

DNA and RNA: The structural similarity of the pyrimidine (B1678525) core to the nucleobases of DNA and RNA suggests a potential for interaction. While direct intercalation or groove binding for This compound has not been reported, the possibility of such interactions is an area for potential research. The study of protein-DNA/RNA complexes is a growing field, and aminopyrimidine-containing molecules could play a role in modulating these interactions. rug.nlrug.nl

Interference with DNA Synthesis

There is no specific research indicating that This compound directly interferes with DNA synthesis. However, pyrimidine analogs are a well-known class of antimetabolites that can disrupt this fundamental cellular process. nih.gov These molecules, due to their structural similarity to endogenous pyrimidines (cytosine and thymine), can be mistakenly incorporated into DNA or can inhibit enzymes essential for nucleotide biosynthesis. For example, the anticancer drug 5-fluorouracil (B62378), a pyrimidine analog, inhibits thymidylate synthase, thereby blocking the synthesis of thymidine, a necessary component of DNA. While This compound is not a classical pyrimidine analog used in chemotherapy, its pyrimidine core suggests that the potential for interference with DNA synthesis cannot be entirely ruled out and would depend on its cellular uptake and metabolism.

Role as Nucleoside Analogs in Biological Systems

A nucleoside consists of a nucleobase attached to a sugar moiety. For This compound to act as a nucleoside analog, it would need to be recognized by cellular machinery and undergo metabolic activation, typically phosphorylation. There is no current evidence to suggest that this compound functions as a nucleoside analog.

However, the broader class of pyrimidine nucleoside analogs is of significant therapeutic importance, particularly in antiviral and anticancer treatments. nih.gov These compounds can be phosphorylated to their active triphosphate forms, which then compete with natural nucleosides for incorporation into DNA or RNA by polymerases, leading to chain termination or non-functional nucleic acids. For example, 2-Amino-6-methoxypurine (B23567) arabinoside, a purine (B94841) analog with a similar substitution pattern, acts as a prodrug that is converted to the active antiviral agent ara-G. nih.gov This highlights a potential, though unproven, avenue for the biological activity of derivatives of This compound .

Competitive and Reversible Enzyme Inhibition Models

Specific studies on the enzyme inhibition models for This compound are not available. However, based on research into related aminopyrimidine compounds, competitive and reversible inhibition is a plausible mechanism of action.

In competitive inhibition, a molecule structurally similar to the enzyme's substrate binds to the active site, preventing the natural substrate from binding. nih.gov For example, 2-amino-4-methylpyridine, a structurally related aminopyridine, was found to be a competitive inhibitor of inducible nitric oxide synthase (NOS II) with respect to the substrate arginine.

The table below illustrates the inhibitory activity of some aminopyrimidine derivatives against various enzymes.

| Compound Class | Target Enzyme | Inhibition Model | Reference |

| 2-Aminopyrimidine derivatives | β-Glucuronidase | Not specified | nih.gov |

| 2-Aminopyrimidine carbamates | Lck Kinase | Not specified | mdpi.com |

| 2-Amino-4-methylpyridine | Inducible Nitric Oxide Synthase (NOS II) | Competitive | |

| 2-Amino-4,6-dimethylpyrimidin-5-ol derivatives | Fibroblast Growth Factor Receptor 4 (FGFR4) | Not specified | nih.gov |

This table is for illustrative purposes and shows data for related compounds, not this compound itself.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Specific structure-activity relationship (SAR) studies for This compound are not documented. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for optimizing lead compounds in drug discovery.

Research on other aminopyrimidine series has provided valuable SAR insights. For example, in a series of 2-aminopyrimidine derivatives targeting the histamine H4 receptor, modifications at various positions of the pyrimidine ring significantly impacted potency and selectivity. nih.gov Specifically, replacing a tert-butyl group at the 6-position with aromatic and secondary amine moieties led to more potent compounds. nih.gov

Another study on 4-amino-2-thiopyrimidine derivatives as platelet aggregation inhibitors explored how different substituents on the pyrimidine ring affected their activity. researchgate.net These studies underscore the importance of the substitution pattern on the pyrimidine core for determining the specific biological target and the potency of the interaction.

Molecular Target Identification and Validation

The specific molecular targets of This compound have not been identified or validated in published research. Identifying the molecular target of a compound is a critical step in understanding its mechanism of action and its potential therapeutic applications.

For the broader class of aminopyrimidines, a variety of molecular targets have been identified, reflecting the versatility of this chemical scaffold. These include:

Enzymes: Kinases (e.g., Lck, FGFR4), β-glucuronidase, inducible NO synthase. mdpi.comnih.govnih.gov

Receptors: Histamine H4 receptor, serotonin and dopamine receptors. nih.govrug.nl

The table below summarizes some identified molecular targets for various aminopyrimidine derivatives.

| Compound/Derivative Class | Molecular Target | Biological Activity | Reference |

| 2-Aminopyrimidine carbamates | Lck Kinase | Anti-inflammatory | mdpi.com |

| 2-Amino-4,6-dimethylpyrimidin-5-ol derivatives | FGFR4 | Anti-hepatocellular carcinoma | nih.gov |

| 2-Aminopyrimidine derivatives | Histamine H4 Receptor | Anti-inflammatory, Antinociceptive | nih.gov |

| Aminopyrimidine derivatives | Serotonin and Dopamine Receptors | Potential Antipsychotic | rug.nl |

| 2-Aminopyrimidine derivatives | β-Glucuronidase | Enzyme Inhibition | nih.gov |

This table presents data for related compounds to illustrate the range of potential targets for the aminopyrimidine class and does not represent validated targets for this compound.

Preclinical Pharmacological and Toxicological Studies

In Vitro Pharmacological Profiling and Cellular Assays

No information is currently available in the public domain regarding the in vitro pharmacological profiling or the results of cellular assays for 2-Amino-6-methoxypyrimidin-4-ol. This type of research would typically involve screening the compound against a panel of biological targets, such as receptors, enzymes, and ion channels, to determine its activity and selectivity. Cellular assays would further investigate its effects on cellular processes like proliferation, viability, and signaling pathways in various cell lines.

In Vivo Efficacy Assessments in Animal Models

There are no published studies on the in vivo efficacy of this compound in any animal models of disease. Such studies are critical for demonstrating a compound's potential therapeutic effects in a living organism and for establishing a rationale for further development.

Research on Metabolic Stability and Pharmacokinetic Parameters

Data on the metabolic stability and pharmacokinetic profile of this compound are not available. This area of research investigates how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. Key parameters such as half-life, clearance, and bioavailability would be determined through these studies.

Investigative Toxicology Research

Comprehensive toxicological data for this compound, including its metabolism, biotransformation pathways, and the distribution of its metabolites in biological tissues, have not been reported in the scientific literature.

Information on the metabolic pathways of this compound and the enzymes responsible for its biotransformation is currently unavailable.

There are no findings on the distribution of metabolites of this compound in various biological tissues.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound Analysis and Separation (e.g., GC, LC-MS/MS)

Chromatographic methods are paramount for the separation, identification, and quantification of 2-Amino-6-methoxypyrimidin-4-ol, especially within complex mixtures. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as a particularly powerful tool for analyzing pyrimidine (B1678525) derivatives due to its high sensitivity and selectivity.

For related pyrimidine compounds, such as the impurities in pemetrexed (B1662193) acid, reversed-phase liquid chromatography is a common approach. google.com This typically involves a C18 stationary phase, which separates compounds based on their hydrophobicity. google.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., aqueous acetic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. google.comresearchgate.net The selection of a specific column, such as an Acclaim RSLC 120 C18 or a Luna C18, and the optimization of mobile phase composition are critical for achieving good chromatographic resolution and peak shape. google.comresearchgate.net

While Gas Chromatography (GC) can also be used, it often requires derivatization for polar, non-volatile compounds like aminopyrimidinols to increase their volatility and thermal stability. LC-MS/MS is generally preferred as it can often analyze these compounds directly. restek.comresearchgate.net

Table 1: Exemplary LC-MS/MS Conditions for Analysis of Related Pyrimidine and Amino Compounds

| Parameter | Condition 1 (for Pyrimidine Impurities) google.com | Condition 2 (for Aminoaryl Impurity) researchgate.net | Condition 3 (for Amino Acids) researchgate.net |

|---|---|---|---|

| Chromatographic Column | Acclaim RSLC 120 C18 | Luna C18 (2) (100 mm × 4.6 mm, 3 µm) | Raptor Polar X |

| Mobile Phase | 0.1% aqueous acetic acid-acetonitrile | 5.0 mM ammonium acetate-methanol (35:65, v/v) | Ammonium formate (B1220265) and formic acid in water/acetonitrile |

| Detection Mode | LC-MS | LC-MS/MS (MRM) | LC-MS/MS |

| Ionization Source | Not specified | Positive Electrospray Ionization (ESI+) | Not specified |

The detection and quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates present significant analytical challenges due to the presence of numerous interfering substances. creative-proteomics.com LC-MS/MS is the method of choice for this purpose, offering the necessary selectivity and sensitivity to measure trace levels of the analyte. researchgate.netresearchgate.net

The technique of Multiple Reaction Monitoring (MRM) is frequently employed in tandem mass spectrometry for quantitative studies. researchgate.net In MRM, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This highly specific transition provides excellent noise reduction and enhances the signal for the compound of interest, allowing for reliable quantification even at very low concentrations, such as parts-per-million (ppm) levels. researchgate.net For instance, a method for a related aminoaryl impurity in a drug substance was developed with a limit of quantification below 2.5 ppm. researchgate.net Direct analysis of amino acids in plasma has also been successfully achieved without derivatization, highlighting the power of modern LC-MS/MS systems. restek.comresearchgate.net

Effective sample preparation is a critical step to ensure accurate and reproducible results in the analysis of this compound from complex samples. The primary goals are to remove interfering components like proteins and salts, and to concentrate the analyte to a level suitable for detection. creative-proteomics.com

Common sample preparation techniques for biological matrices include:

Protein Precipitation: This is a straightforward method to remove the bulk of proteins from samples like plasma or serum. It is often achieved by adding an organic solvent such as acetonitrile or a strong acid like trichloroacetic acid (TCA), followed by centrifugation to separate the precipitated proteins. creative-proteomics.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, which can be effective for cleaning up certain sample types.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample clean-up and concentration. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent. The choice of adsorbent (e.g., C18, mixed-mode cation exchange) depends on the chemical properties of the analyte and the matrix. The analyte is retained on the sorbent while impurities are washed away, after which the purified analyte is eluted with a suitable solvent. creative-proteomics.comnih.gov

Spectroscopic Methods for Qualitative and Quantitative Analysis in Research Settings

Spectroscopic methods are indispensable for the structural elucidation and qualitative identification of this compound. Techniques such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity. researchgate.netresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2-amino-4-hydroxy-6-methyl pyrimidine, shows characteristic absorption bands that can be extrapolated for this compound. researchgate.net Key expected vibrations would include:

O-H Stretching: A broad band, typically in the region of 3300-3400 cm⁻¹, corresponding to the hydroxyl group. researchgate.net

N-H Stretching: Bands in the range of 3300-3500 cm⁻¹ for the amino group. researchgate.netmdpi.com

C-H Stretching: Absorptions around 2950-3100 cm⁻¹ for aromatic and methoxy (B1213986) C-H bonds. researchgate.net

C=N and C=C Stretching: Strong absorptions in the 1500-1680 cm⁻¹ region, characteristic of the pyrimidine ring. researchgate.net

C-O Stretching: Bands associated with the methoxy group would be expected in the fingerprint region.